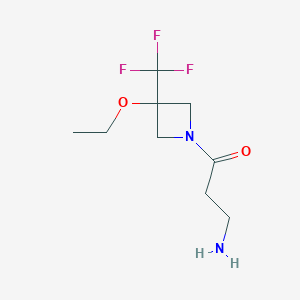

3-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3N2O2/c1-2-16-8(9(10,11)12)5-14(6-8)7(15)3-4-13/h2-6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJPZWPBFZEKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CN(C1)C(=O)CCN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features, including an azetidine ring and a trifluoromethyl group. These characteristics potentially confer various biological activities, making it a candidate for further research in pharmacology and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H14F3N2O2, with a molecular weight of approximately 248.23 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for biological efficacy.

Antiproliferative Effects

Preliminary studies suggest that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with azetidine moieties have been shown to inhibit cell proliferation in MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values ranging from 10 to 33 nM .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound 9h | MCF-7 | 10 |

| Compound 9q | MDA-MB-231 | 23 |

| CA-4 (reference) | MCF-7 | 3.9 |

The mechanism of action for compounds containing the azetidine structure often involves interaction with tubulin, leading to destabilization and inhibition of microtubule polymerization. This action results in cell cycle arrest and apoptosis in cancer cells, as demonstrated by flow cytometry and confocal microscopy studies .

Study on Antitumor Activity

A study published in Pharmaceuticals evaluated the biological activity of various azetidine derivatives, including those structurally related to this compound. The results indicated significant antitumor effects mediated through the disruption of microtubule dynamics, which is critical for cell division .

Stability Studies

In another investigation, the stability of azetidine derivatives under various conditions (acidic, alkaline, oxidative) was assessed. The findings revealed that these compounds maintained stability across different environments, suggesting potential for therapeutic applications where metabolic stability is crucial .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological activities of 3-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one have been a focal point in research, particularly regarding its potential pharmacological effects:

Antimicrobial Activity

Compounds with similar structural features have shown promising antimicrobial properties. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to increased efficacy against various microbial strains. Studies indicate that azetidine derivatives may exhibit significant antibacterial and antifungal activities, making them potential candidates for new antimicrobial agents.

Anticancer Potential

Research into related compounds suggests that this compound may also possess anticancer properties. Mechanistic studies are needed to explore its interactions with cancer cell pathways, potentially positioning it as a valuable agent in cancer therapy.

Applications in Drug Development

The unique properties of this compound make it a candidate for several applications in drug discovery:

- Lead Compound Development : Its structural complexity allows for the modification and development of derivatives with enhanced biological activity.

- Targeted Drug Design : Understanding its mechanism of action could facilitate the design of targeted therapies, particularly in treating infections or cancer.

- Material Science Applications : The compound's fluorinated nature may lend itself to applications beyond pharmaceuticals, including material sciences where fluorinated compounds are valued for their unique properties.

Case Study 1: Antimicrobial Screening

A study conducted on azetidine derivatives demonstrated significant inhibition against various microbial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds similar to this compound exhibited low minimum inhibitory concentrations (MIC), indicating strong antimicrobial potential.

Case Study 2: Anticancer Activity

Research into related trifluoromethyl-substituted compounds has shown promising results in inhibiting cancer cell proliferation. These studies suggest that modifications similar to those found in this compound could lead to effective anticancer agents.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its azetidine core and trifluoromethyl substitution.

Azetidine/Pyrrolidine Derivatives

Key Observations :

- The azetidine derivatives exhibit greater rigidity compared to pyrrolidines, which may influence target selectivity in drug design.

- Trifluoromethyl groups in azetidine/pyrrolidine derivatives improve metabolic stability and membrane permeability .

- Chlorine substitution (as in ) increases reactivity but introduces safety concerns (e.g., flammability, toxicity) .

Heterocyclic-Attached Propan-1-one Derivatives

Key Observations :

- Heterocyclic attachments (e.g., indazole, benzimidazole) diversify biological activity. For example, benzimidazole Mannich bases show antitubercular effects .

- Chiral propan-1-one derivatives (e.g., SX245) demonstrate stereospecific interactions with targets like CFTR .

Miscellaneous Propan-1-one Analogs

Tables of Key Data

Table 1: Physicochemical Properties of Azetidine/Pyrrolidine Derivatives

*Predicted using fragment-based methods.

Vorbereitungsmethoden

Formation of the Azetidine Core with Trifluoromethyl and Ethoxy Substituents

- Starting Materials: Azetidine derivatives such as azetidine-3-carboxylic acid or its esters are common starting points.

- Introduction of Trifluoromethyl Group: This is typically achieved via fluorination reactions using reagents like tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes on sulfonylated azetidine intermediates (e.g., mesylates or tosylates).

- Ethoxy Substitution: Ethoxy groups can be introduced via alkylation or nucleophilic substitution on suitable azetidine intermediates.

Sulfonylation and Fluorination

- Sulfonylation: Hydroxymethyl azetidine derivatives are converted to good leaving groups by reaction with sulfonylation reagents such as para-toluenesulfonyl chloride, trifluoromethanesulfonic anhydride, or methanesulfonyl chloride in the presence of amine bases like triethylamine.

- Fluorination: The sulfonylated intermediates are then treated with fluorinating agents (e.g., TBAF) to introduce the fluoromethyl group, a key step for trifluoromethylated azetidine synthesis.

Reduction and Protection/Deprotection Steps

- Reduction: Carboxylic acid or ester groups on azetidine intermediates are reduced using hydride reagents such as sodium borohydride, lithium aluminum hydride (LAH), Red-Al, or diisobutylaluminum hydride (DIBAL).

- Protection: Boc (tert-butoxycarbonyl) groups are commonly used to protect amines during multi-step synthesis.

- Deprotection: Removal of protecting groups is achieved by acidic treatment with reagents like para-toluenesulfonic acid or trifluoroacetic acid.

Coupling to Form the 3-Amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one

- The azetidine nitrogen is coupled with 3-amino-propan-1-one derivatives through nucleophilic substitution or reductive amination.

- Reductive amination often uses sodium triacetoxyborohydride or other hydride reducing agents to form the secondary amine linkage.

Representative Reaction Scheme Summary

| Step | Intermediate/Reactant | Reagents/Conditions | Purpose/Transformation |

|---|---|---|---|

| 1 | Azetidine-3-carboxylic acid | Esterification or Boc protection | Protect amine and activate for substitution |

| 2 | Hydroxymethyl azetidine derivative | Sulfonylation (e.g., tosyl chloride, triethylamine) | Convert hydroxyl to leaving group |

| 3 | Sulfonylated azetidine | Fluorinating agent (TBAF or HF/trimethylamine) | Introduce fluoromethyl group |

| 4 | Fluoromethyl azetidine intermediate | Acidic deprotection (e.g., para-toluenesulfonic acid) | Remove protecting groups |

| 5 | Azetidine intermediate | Coupling with 3-amino-propan-1-one derivative, reductive amination | Form final amine linkage |

| 6 | Final compound | Purification (aqueous extraction, chromatography) | Isolate pure product |

Detailed Research Findings and Notes

- Hydride Reducing Agents: Sodium triacetoxyborohydride, Red-Al, LAH, sodium borohydride, and DIBAL are commonly employed for selective reductions in the synthesis sequence, with choice depending on substrate sensitivity and desired selectivity.

- Fluorination Efficiency: The use of tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes allows for effective fluorination of sulfonylated azetidine intermediates, with careful control to minimize side products such as chloromethyl azetidine derivatives.

- Purification Techniques: Aqueous extraction in organic solvents combined with treatment by 1,4-diazabicyclo[2.2.2]octane (DABCO) helps reduce impurities like chloromethyl azetidine below 1%, improving product purity.

- Alternative Routes: Multiple synthetic routes exist, including direct cyclization methods and Michael addition followed by cyclization, offering flexibility in synthetic planning.

- Protecting Group Strategies: Boc protection is favored for amine groups due to its stability under various reaction conditions and ease of removal by acids.

- Sulfonylation Reagents: Para-toluenesulfonyl chloride and trifluoromethanesulfonic anhydride are effective sulfonylating agents, with triethylamine as a base to neutralize acid by-products.

Summary Table of Key Reagents and Their Roles

| Reagent/Agent | Role in Synthesis | Notes |

|---|---|---|

| Sodium triacetoxyborohydride | Hydride reducing agent | Mild reductant for reductive amination |

| Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) | Hydride reducing agent | Strong reductant for esters and acids |

| Lithium aluminum hydride (LAH) | Hydride reducing agent | Strong reductant, sensitive to moisture |

| Diisobutylaluminum hydride (DIBAL) | Hydride reducing agent | Selective reduction of esters to aldehydes |

| Tetra-butylammonium fluoride (TBAF) | Fluorinating agent | Introduces fluoromethyl groups |

| Hydrogen fluoride/trimethylamine | Fluorinating agent | Alternative fluorination reagent |

| Para-toluenesulfonyl chloride | Sulfonylation reagent | Converts hydroxyl to tosylate leaving group |

| Trifluoromethanesulfonic anhydride | Sulfonylation reagent | Strong sulfonylating agent |

| Triethylamine | Amine base | Neutralizes acids during sulfonylation |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 3-amino-1-(3-ethoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one and related analogs?

- Methodological Answer : Synthesis often involves multi-step protocols, such as:

- Mannich-type reactions : Reacting a ketone precursor (e.g., propan-1-one derivatives) with formaldehyde and amines under reflux in ethanol, followed by purification via recrystallization (e.g., acetone) .

- Azetidine ring formation : Cyclization of precursors like 3-ethoxy-3-(trifluoromethyl)azetidine using nucleophilic substitution or ring-closing metathesis. Reaction conditions (temperature, solvent polarity) critically influence yield and stereochemistry .

- Characterization : Confirm structures via /-NMR (e.g., δ ~2.5–3.5 ppm for azetidine protons) and FT-IR (C=O stretch ~1700 cm) .

Q. How can researchers optimize the purity of this compound during synthesis?

- Methodological Answer :

- Chromatographic purification : Use flash chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound from byproducts like unreacted amines or azetidine intermediates .

- Recrystallization : Ethanol or acetone are preferred solvents due to the compound’s moderate polarity. Monitor purity via TLC (Rf ~0.4–0.6 in 1:1 hexane/ethyl acetate) .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR : -NMR is critical for confirming trifluoromethyl groups (δ ~-60 to -70 ppm). -NMR resolves azetidine ring protons (multiplicity depends on substituents) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., CHFNO) with <2 ppm mass error .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electron-withdrawing effect : The CF group increases electrophilicity at the azetidine nitrogen, facilitating nucleophilic attack. Monitor reaction kinetics via -NMR to track substituent stability under basic/acidic conditions .

- Comparative studies : Synthesize analogs without CF and compare reaction rates (e.g., SN2 displacement with thiophenol) to quantify electronic effects .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target binding .

- Impurity profiling : Quantify trace byproducts (e.g., azetidine ring-opened derivatives) via LC-MS; correlate impurity levels with bioactivity discrepancies .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking simulations : Use software like AutoDock Vina to model binding poses with enzymes (e.g., kinases or GPCRs). Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

- MD simulations : Assess conformational stability of the azetidine ring in aqueous vs. lipid bilayer environments (AMBER or CHARMM force fields) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Solvent selection : Replace ethanol with 2-MeTHF (greener solvent) for large-scale reactions. Optimize catalyst loading (e.g., Pd/C for hydrogenation steps) to reduce costs .

- Process analytical technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress and ensure batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.